1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H9FN4 and its molecular weight is 252.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing facile synthetic approaches for pyrazole-4-carbonitrile derivatives, including 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile. These methods involve aldol condensation and reactions with binucleophiles to afford substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. Such chemical processes are significant for generating a wide range of compounds for further evaluation of their biological and physical properties (Ali et al., 2016).
Biological Activities
Several studies have synthesized pyrazole derivatives and evaluated their antimicrobial and antitumor activities. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using microwave irradiation in multi-component reactions, showing promising antibacterial and antifungal activities. Some of these compounds have also demonstrated significant antitumor activity against liver cell lines (El-Borai et al., 2012). Additionally, novel Schiff bases derived from pyrazole-4-carboxaldehydes have shown excellent antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (Puthran et al., 2019).
Structural Characterization
The structural characterization of pyrazole derivatives has been a focus, with studies employing techniques such as X-ray crystallography to determine molecular conformations. This information is crucial for understanding the relationship between structure and biological activity, which can guide the design of more effective compounds (Kariuki et al., 2021).
Sensing Applications
Research into the sensing applications of pyrazole derivatives has identified compounds that act as selective fluorescent sensors for anions such as fluoride. These findings are relevant for environmental monitoring and the development of diagnostic tools (Yang et al., 2011).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4/c15-12-3-5-13(6-4-12)19-14(11(9-16)10-17-19)18-7-1-2-8-18/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMNQNVXBHWRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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